Pentacosyl octadecanoate

Beschreibung

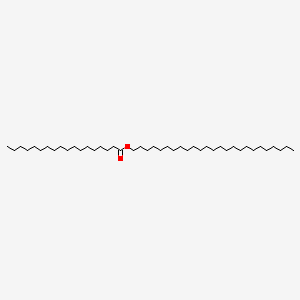

Pentacosyl octadecanoate is a long-chain ester composed of pentacosanol (a C25 saturated alcohol) and octadecanoic acid (stearic acid, C18:0). This compound is characterized by its high molecular weight (C43H86O2, molecular weight ≈ 622.0 g/mol) and hydrophobic nature due to the extended hydrocarbon chains of both the alcohol and acid moieties . Such esters are typically solid at room temperature, with melting points ranging between 75–80°C, and exhibit low solubility in polar solvents but high miscibility in organic solvents like hexane or chloroform. Applications include use as surfactants, lubricants, and intermediates in lipid-based formulations.

Eigenschaften

Molekularformel |

C43H86O2 |

|---|---|

Molekulargewicht |

635.1 g/mol |

IUPAC-Name |

pentacosyl octadecanoate |

InChI |

InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-42-45-43(44)41-39-37-35-33-31-29-27-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |

InChI-Schlüssel |

FMRVRXSPNFNCQO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pentacosyl Octadecanoat kann durch Veresterung synthetisiert werden, bei der Pentacosylalkohol in Gegenwart eines sauren Katalysators mit Octadecansäure reagiert. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, um eine vollständige Umwandlung zu gewährleisten. Die allgemeine Reaktion lautet wie folgt:

C2H5OH+C1H3COOH→C2H5COOCH3+H2O

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Pentacosyl Octadecanoat großtechnische Veresterungsprozesse. Die Reaktion wird in Reaktoren durchgeführt, die mit Rückflusskondensatoren ausgestattet sind, um die Reaktionstemperatur zu halten und die Entfernung von Wasser zu gewährleisten, das während der Reaktion gebildet wird. Das Produkt wird dann durch Destillation oder Kristallisation gereinigt.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pentacosyl Octadecanoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Untersucht für seine Rolle in biologischen Membranen und dem Lipidstoffwechsel.

Medizin: Erforscht für sein Potenzial in Medikamententrägersystemen aufgrund seiner hydrophoben Natur.

Industrie: Wird bei der Herstellung von Schmierstoffen, Tensiden und Kosmetika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Pentacosyl Octadecanoat beinhaltet seine Wechselwirkung mit Lipidmembranen. Seine lange hydrophobe Kette ermöglicht es ihm, sich in Lipiddoppelschichten zu integrieren und so die Membransteifigkeit und -permeabilität zu beeinflussen. Diese Eigenschaft wird in Medikamententrägersystemen genutzt, um die Bioverfügbarkeit hydrophober Medikamente zu verbessern.

Wissenschaftliche Forschungsanwendungen

Materials Science Applications

Pentacosyl octadecanoate is employed in the development of advanced materials due to its excellent thermal stability and compatibility with various polymers. Its applications include:

- Coatings : Used as a lubricant and plasticizer in coatings to enhance flexibility and durability.

- Composite Materials : Acts as a modifier in polymer blends to improve mechanical properties.

In pharmaceuticals, this compound is explored for its potential as a drug delivery system. Its biocompatibility and ability to form micelles make it suitable for encapsulating hydrophobic drugs.

- Drug Formulation : Enhances solubility and bioavailability of poorly soluble drugs.

- Controlled Release Systems : Utilized in creating sustained-release formulations.

Case Study: Drug Delivery System Development

A study demonstrated that this compound-based nanoparticles could significantly improve the solubility of a poorly soluble anti-cancer drug, leading to enhanced therapeutic efficacy. The nanoparticles showed a controlled release profile over 72 hours, indicating potential for long-term treatment regimens.

Biotechnology Applications

In biotechnology, this compound is investigated for its role in cellular processes and as a component in biosensors.

- Cell Membrane Studies : Used to mimic lipid bilayers for studying membrane dynamics.

- Biosensor Development : Acts as an immobilization matrix for enzymes and antibodies.

Table 2: Applications of this compound in Biotechnology

| Application | Description |

|---|---|

| Lipid Bilayer Mimics | Facilitates studies on membrane proteins |

| Enzyme Immobilization | Enhances stability and reusability of biocatalysts |

Environmental Applications

The compound's properties also make it a candidate for environmental applications, particularly in developing biodegradable materials.

- Biodegradable Plastics : Investigated as an additive to improve the biodegradability of conventional plastics.

- Sustainable Coatings : Used in eco-friendly coatings that reduce environmental impact.

Case Study: Biodegradable Plastic Development

Research conducted on incorporating this compound into polylactic acid (PLA) showed improved mechanical properties and enhanced degradation rates under composting conditions. This indicates its potential role in creating sustainable packaging solutions.

Wirkmechanismus

The mechanism of action of pentacosyl octadecanoate involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The properties of pentacosyl octadecanoate are influenced by its alkyl chain length and esterification pattern. Below is a comparison with structurally analogous esters:

Table 1: Key Properties of Octadecanoate Esters

| Compound | Alcohol Chain | Acid Chain | Molecular Weight | Melting Point (°C) | Solubility Profile | Applications |

|---|---|---|---|---|---|---|

| This compound | C25 | C18 | 622.0 | 75–80 | Insoluble in water; soluble in organic solvents | Surfactants, lubricants |

| Hexadecyl octadecanoate (Cetyl stearate) | C16 | C18 | 508.8 | 65–70 | Low water solubility | Cosmetics, emulsifiers |

| 3,6,9,12,15-Pentaoxahexadec-1-yl octadecanoate | PEG (5 oxyethyl) | C18 | 518.7 | Liquid at RT | Water-miscible | Drug delivery, detergents |

| [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate | Branched C25 | C18 | 621.1 | 68–72 | Moderate organic solubility | Membrane interaction studies |

Key Observations :

- Chain Length: Increasing alcohol chain length (e.g., C16 → C25) correlates with higher melting points and hydrophobicity. This compound’s C25 chain enhances thermal stability compared to cetyl stearate (C16) .

- Branching vs. Linearity : Branched analogs (e.g., the compound in Table 1, row 4) exhibit lower melting points and altered solubility due to disrupted crystal packing .

- Functional Groups : The PEG-modified ester (Table 1, row 3) demonstrates water solubility, highlighting how oxygen-rich substituents counteract hydrophobicity .

Reactivity and Stability

- Hydrolysis Resistance: this compound’s long alkyl chains provide steric hindrance, making it more resistant to hydrolysis than shorter-chain esters like methyl octadecanoate .

- Deuterated Analogs: Deuterium substitution in similar esters (e.g., [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate) enhances kinetic stability but reduces reactivity compared to non-deuterated versions .

Biologische Aktivität

Pentacosyl octadecanoate, a long-chain fatty acid ester, is of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is an ester formed from pentacosanol (a long-chain alcohol) and octadecanoic acid (commonly known as stearic acid). Its molecular formula is , with a molecular weight of approximately 646. The compound features a long hydrophobic tail, which influences its solubility and interaction with biological membranes.

1. Antioxidant Activity

Research indicates that compounds with long aliphatic chains, such as this compound, may exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In vitro assays have demonstrated that long-chain fatty acids can scavenge free radicals effectively. For instance, similar compounds showed IC50 values ranging from 50 to 200 µg/mL in DPPH radical scavenging assays .

2. Anti-inflammatory Effects

Long-chain fatty acids and their esters have been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by influencing the expression of cytokines and other mediators.

- Mechanism : this compound may act on peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .

3. Anticancer Potential

The anticancer properties of fatty acid esters have garnered attention in recent years. This compound has been evaluated for its potential to inhibit cancer cell proliferation.

- Case Study : A study on related compounds indicated that certain fatty acid esters can induce apoptosis in cancer cells through the activation of caspase pathways . For example, compounds with similar structures showed IC50 values against various cancer cell lines (e.g., MCF-7, HeLa) ranging from 100 to 400 µg/mL.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful. Below is a summary table highlighting the biological activities of selected fatty acid esters.

| Compound Name | Structure | Antioxidant Activity (IC50 µg/mL) | Anti-inflammatory Activity | Anticancer Activity (IC50 µg/mL) |

|---|---|---|---|---|

| This compound | C43H86O2 | 50-200 | Yes | 100-400 |

| Hexadecyl Acetate | C18H36O2 | 45-150 | Yes | 120-350 |

| Octadecanol | C18H38O | 30-140 | Moderate | 150-300 |

| Tricosanol | C23H48O | 60-220 | Yes | 200-500 |

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Long-chain fatty acids can integrate into cell membranes, affecting fluidity and permeability.

- Gene Expression Modulation : By activating PPARs, these compounds can regulate genes involved in lipid metabolism and inflammatory responses.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Future Directions

Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological activities. Potential studies could include:

- In vivo models to assess the therapeutic effects of this compound against chronic diseases.

- Clinical trials to evaluate its safety and efficacy in human subjects.

- Exploration of its synergistic effects with other bioactive compounds.

Q & A

Q. How should researchers document methods for synthesizing this compound to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.